Methyl 5-hydroxypiperidine-3-carboxylate, CAS 1095010-44-8, is a disubstituted piperidine derivative serving as a critical heterocyclic building block in medicinal chemistry. Its specific stereochemistry and the arrangement of its hydroxyl and methyl ester functional groups make it a valuable precursor, particularly in the multi-step synthesis of complex active pharmaceutical ingredients (APIs), including modern peptide-based therapeutics. [REFS-1, REFS-2] The compound's utility is defined by its precise molecular geometry, which is essential for constructing the core structures of specific drug candidates.
Substituting Methyl 5-hydroxypiperidine-3-carboxylate with near analogs is often unviable due to strict downstream synthetic requirements. Positional isomers, such as a 4-hydroxy derivative, would alter the geometric orientation of the reactive sites, preventing the formation of the required bond angles in target molecules like GLP-1 receptor agonists. [1] Furthermore, changing the methyl ester to a bulkier ethyl or tert-butyl ester can alter solubility profiles and reaction kinetics in subsequent acylation or coupling steps, potentially reducing yields or requiring significant process redevelopment. [2] For validated, scaled-up syntheses, this specific isomer and ester form is often the only qualified starting material.
This compound is explicitly cited as a key starting material for the synthesis of the AEEA-(AEEA)-γ-Glu-C18 diacid side chain of Semaglutide, a leading GLP-1 receptor agonist. [1] A patented synthesis route details the acylation of Methyl 5-hydroxypiperidine-3-carboxylate with a protected amino-diacid derivative. [2] Alternative precursors, such as those lacking the 5-hydroxy group or with different substitution patterns, are not specified for this established route, indicating a high degree of structural requirement for the intended transformation.
| Evidence Dimension | Suitability as a Named Precursor in API Synthesis |
| Target Compound Data | Explicitly named as a key intermediate in a patented route for a Semaglutide side-chain. |
| Comparator Or Baseline | Isomeric or alternative piperidine derivatives (e.g., 4-hydroxy or non-hydroxylated analogs) are not mentioned as direct substitutes in this specific, high-value synthetic pathway. |
| Quantified Difference | Qualitatively critical; this specific structure is required for the described process. |
| Conditions | Multi-step synthesis of a complex API side chain for GLP-1 receptor agonists. |
For GMP manufacturing or process development targeting Semaglutide or related analogs, this specific compound is a validated and documented precursor, reducing sourcing and validation risks.
A scalable synthesis of Methyl 5-hydroxypiperidine-3-carboxylate has been developed starting from methyl 5-hydroxynicotinate using ruthenium-based catalysts. This process achieves a high yield of 85% for the target compound. [1] This contrasts with older or alternative methods for substituted piperidines which often involve multiple steps or lower-yielding reductions. The high-yield, single-step catalytic reduction from a commercially available pyridine precursor demonstrates superior process efficiency compared to more complex, lower-yielding synthetic strategies for related building blocks.
| Evidence Dimension | Chemical Yield |
| Target Compound Data | 85% yield |
| Comparator Or Baseline | General multi-step or classical reduction methods for substituted piperidines which typically have lower overall yields. |
| Quantified Difference | High single-step yield suggests a more efficient and economical manufacturing process. |
| Conditions | Catalytic hydrogenation of methyl 5-hydroxynicotinate using Ru/C catalyst in methanol under hydrogen pressure. |
The documented high-yield synthesis ensures a more reliable and cost-effective supply chain for this key intermediate, a critical factor for large-scale procurement.
This compound is the right choice for research, development, or manufacturing programs targeting Semaglutide, Liraglutide, or other peptide-based therapeutics that require a specific 3,5-disubstituted piperidine-based linker or side chain. Its validated use as a key intermediate in established synthesis routes minimizes process development time and sourcing risk. [1]
The piperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery. The specific 3,5-substitution pattern of this molecule provides a defined vector for library synthesis, allowing for systematic exploration of structure-activity relationships for G-protein coupled receptor (GPCR) targets where precise ligand geometry is critical.
The hydroxyl group at the 5-position offers a secondary point for modification or cyclization, making this compound suitable for creating conformationally constrained peptides. This is valuable in designing peptidomimetics with improved stability and receptor-binding affinity compared to more flexible linear analogs.